2-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-5-7-14(8-6-12)31(25,26)11-17(24)21-20-23-22-19(30-20)13-9-15(27-2)18(29-4)16(10-13)28-3/h5-10H,11H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUWKDMNDBCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a 1,3,4-oxadiazole core which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anti-HIV properties and potential as an anticancer agent. The following sections summarize key findings from various studies.
Antiviral Activity
Research has demonstrated that derivatives of oxadiazole compounds can inhibit HIV-1 replication. A study indicated that certain oxadiazole derivatives significantly interfere with the viral transcriptional process without affecting other stages of infection. The compounds showed IC50 values as low as 4.0 µM against HIV-1 Tat activity while maintaining cell viability .
Anticancer Potential
The oxadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. For example, certain derivatives exhibited selectivity indices (SIs) indicating their effectiveness against cancerous cells while sparing normal cells .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Viral Transcription : The compound targets the long-terminal repeat (LTR) promoter region in HIV-1, preventing the transcription necessary for viral replication.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells by modulating histone deacetylase activity and influencing gene expression related to cell survival .
Study 1: Anti-HIV Activity
In a recent study assessing the efficacy of various oxadiazole derivatives against HIV-1 strains, it was found that compounds similar to this compound inhibited viral replication with high potency. The most effective compounds had EC50 values ranging from 0.17 to 0.24 µM with minimal cytotoxicity .
Study 2: Anticancer Efficacy
A comparative analysis was conducted on the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that specific modifications to the oxadiazole structure enhanced its anticancer potential. For instance, the introduction of methoxy groups significantly increased the selectivity towards cancer cells over normal cells .
Data Summary Table
| Compound | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Anti-HIV | 4.0 | High |
| Compound B | Anticancer | 0.17 | 371.76 |
| Compound C | Antiviral | 0.24 | 196.33 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
- The 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition and apoptosis induction .
- Compound 8u (Oxadiazole-Chalcone Hybrid) : IC50 = 0.24 µM (EGFR inhibition), 0.96 µM (Src inhibition), and 20% IL-6 suppression at 10⁻⁵ M .
- Thiadiazole Derivative () : IC50 = 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), indicating moderate activity compared to oxadiazole-chalcone hybrids .
- N-Phenyl Sulfanyl Analogues : Demonstrated broad-spectrum anticancer activity but lower potency than chalcone hybrids, likely due to the absence of conjugated acryloyl groups .
Antimicrobial Activity
- N-Phenyl Sulfanyl Analogues : Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli, suggesting the sulfanyl linkage supports antibacterial activity .
- Benzofuran–Oxadiazole Hybrids () : MIC = 4–16 µg/mL against fungal pathogens, highlighting the role of fused aromatic systems in enhancing antifungal effects .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The oxadiazole core and acetamide moiety contribute to hydrogen bond donor/acceptor counts (e.g., 7 hydrogen bond acceptors in the target compound vs. 5 in dimethoxy analogues) .
- Metabolic Stability : Tosyl groups are less prone to oxidative metabolism than sulfanyl groups, suggesting longer half-life .
Key Research Findings and Trends
Role of the 3,4,5-Trimethoxyphenyl Group : Ubiquitous in cytotoxic agents, this substituent enhances binding to tubulin and kinase targets (e.g., EGFR, Src) .
Core Heterocycle Impact : Oxadiazoles generally show higher anticancer activity than thiadiazoles, possibly due to better π-π stacking with biological targets .
Hybridization Strategies: Chalcone-oxadiazole hybrids (e.g., 8u) outperform non-hybrid analogues, emphasizing the importance of conjugated systems in activity .
Q & A
Basic Synthesis
Q: What is the optimized synthetic route for 2-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction yield and purity be maximized? A: The synthesis involves sequential condensation and cyclization steps. Key steps include:
- Reacting 3,4,5-trimethoxybenzoic acid with thiosemicarbazide to form a hydrazide intermediate.
- Cyclization using tosyl chloride or chloroacetyl chloride under reflux with triethylamine as a catalyst (similar to methods in ).
Critical parameters include anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization (e.g., using pet-ether). TLC monitoring ensures reaction completion, while IR and NMR validate intermediate formation .
Advanced Synthesis
Q: How can competing side reactions (e.g., incomplete cyclization or oxidation) during oxadiazole ring formation be mitigated? A: Strategies include:
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Optimizing reaction time (4–6 hours) and temperature (80–100°C) to balance cyclization efficiency and byproduct formation.
- Employing catalysts like polyphosphoric acid or molecular sieves to enhance ring closure. Post-reaction purification via column chromatography removes unreacted intermediates .
Basic Characterization
Q: Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral markers should be prioritized? A: Essential techniques:
- 1H NMR: Singlets for oxadiazole protons (~δ 8.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
- 13C NMR: Peaks at ~165–170 ppm (oxadiazole C=N) and ~55–60 ppm (OCH₃).
- IR: Stretching bands for C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹).
- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z ~460–470) .
Advanced Characterization
Q: How can researchers resolve discrepancies between theoretical and observed NMR data for the trimethoxyphenyl group? A: Steps include:
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
- X-ray crystallography (as in ) to confirm spatial orientation and detect crystal packing effects.
- Re-evaluating solvent polarity or tautomeric equilibria, which may shift proton environments .
Basic Biological Activity
Q: What in vitro assays are suitable for initial evaluation of this compound’s antimicrobial activity? A: Recommended assays:
- Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Agar diffusion to assess zone of inhibition.
- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to ensure selectivity .
Advanced Biological Activity
Q: How can structure-activity relationship (SAR) studies optimize bioactivity against drug-resistant pathogens? A: Approaches include:
- Synthesizing analogs with modified substituents (e.g., replacing tosyl with sulfonamide groups).
- Testing against resistant strains (e.g., MRSA) and using molecular docking to predict interactions with targets like dihydrofolate reductase.
- QSAR modeling to correlate substituent electronic properties (e.g., Hammett constants) with activity .
Data Contradiction Analysis
Q: If enzyme inhibition assays (in vitro) and cellular efficacy studies yield conflicting results, how should researchers investigate this? A: Potential steps:
- Assess compound stability in cell culture media (e.g., via LC-MS).
- Measure cellular uptake using fluorescent analogs or radiolabeling.
- Evaluate efflux pump activity (e.g., P-glycoprotein inhibitors) to rule out bioavailability issues .
Process Optimization
Q: What engineering approaches improve scalability while maintaining stereochemical integrity? A: Recommendations:
- Flow chemistry for precise control of reaction parameters (temperature, residence time).
- Membrane separation (e.g., nanofiltration) to purify intermediates.
- Process Analytical Technology (PAT) for real-time monitoring (e.g., inline FTIR) to ensure consistency .
Crystallography
Q: How can X-ray diffraction confirm the spatial arrangement of the trimethoxyphenyl group? A: Single-crystal X-ray analysis (as in ) provides:
- Torsion angles between oxadiazole and trimethoxyphenyl rings.
- Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing.
- CCDC deposition (e.g., CIF file) for reproducibility .
Toxicology
Q: What methodologies assess hepatotoxicity and metabolic stability in preclinical models? A: Key methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
